N-(2,4-difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide

p38 MAP kinase Inflammation Cytokine inhibition

This compound is the structurally defined 4-benzamide regioisomer required for p38 MAP kinase and GABA_A receptor studies. The 2,4-difluorophenyl motif and para connectivity are not interchangeable—generic phthalimide analogs lack the target engagement and seizure-protection efficacy documented for this scaffold. Procure to benchmark Takeda-derived p38 chemotypes, validate in silico docking models, or install affinity/fluorescent reporters via the benzamide linker. The ¹⁹F NMR handle enables metabolic tracking.

Molecular Formula C21H12F2N2O3
Molecular Weight 378.335
CAS No. 955299-42-0
Cat. No. B2643020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide
CAS955299-42-0
Molecular FormulaC21H12F2N2O3
Molecular Weight378.335
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H12F2N2O3/c22-13-7-10-18(17(23)11-13)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26)
InChIKeyYWXTZEJHPFNYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide (CAS 955299-42-0): Procurement-Grade Characterization and Comparator Landscape


N-(2,4-Difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide (CAS 955299-42-0) is a synthetic small molecule belonging to the N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide class, characterized by a phthalimide moiety linked via a 4-benzamide bridge to a 2,4-difluorophenyl ring . This compound has been investigated primarily as a p38 mitogen-activated protein (MAP) kinase inhibitor, with documented activity in modulating pro-inflammatory cytokine production . It also shares the anticonvulsant pharmacophore of the broader N-aryl-phthalimide benzamide series, where analogs have demonstrated GABA_A receptor-mediated seizure protection in vivo [1]. The 4-substituted benzamide connectivity differentiates it from the 3-substituted regioisomer and from N-phenylphthalimide derivatives lacking the benzamide spacer, establishing distinct structure-activity relationship (SAR) constraints relevant to target engagement and pharmacological selectivity.

Why Generic Substitution Fails for N-(2,4-Difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide: Regioisomeric and Pharmacophoric Specificity


Substituting this compound with a generic 'phthalimide benzamide' or 'N-aryl phthalimide' analog is not scientifically valid owing to three interdependent structural determinants of activity. First, the benzamide connectivity at the 4-position (para) versus the 3-position (meta) of the central phenyl ring dictates the spatial orientation of the phthalimide and difluorophenyl motifs, directly impacting ATP-binding site complementarity in kinase targets [1]. Second, the 2,4-difluorophenyl substitution pattern modulates both electronic effects and hydrogen-bonding capacity relative to non-fluorinated, mono-fluorinated, or 3,4-disubstituted aryl analogs, which alters target affinity and metabolic stability . Third, the phthalimide moiety itself serves as a pharmacophore for GABA_A receptor interactions in the anticonvulsant series, and any modification to the N-aryl substituent or benzamide linker abolishes or significantly attenuates seizure protection efficacy [2]. These structural features are not interchangeable; even closely related analogs such as the 3-substituted regioisomer or the 3,4-dimethylphenyl derivative exhibit divergent biological profiles, underscoring the necessity of compound-specific verification prior to procurement.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide (CAS 955299-42-0)


Regioisomeric Differentiation: 4-Benzamide vs. 3-Benzamide Connectivity in p38 MAP Kinase Inhibition

The target compound features a 4-(1,3-dioxoisoindol-2-yl)benzamide scaffold, which is a critical intermediate in structure-based design programs for p38 MAP kinase inhibitors. The regioisomeric 3-substituted analog, N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, has been explicitly characterized as a potent p38 MAP kinase inhibitor in the primary literature [1]. While the 4-substituted target compound serves as the core for hybrid molecules incorporating imidazo[4,5-b]pyridin-2-one motifs that achieved potent TNF-α suppression in human whole blood (hWB) assays, the 3-substituted analog was used directly as a comparator in the same medicinal chemistry program, confirming that the position of the benzamide linkage on the central phenyl ring differentiates the molecular recognition profile at the ATP-binding site [1]. The 4-substituted connectivity enables productive linkage to the imidazo[4,5-b]pyridin-2-one core, which was essential for achieving oral bioavailability—a property not realized with the 3-substituted scaffold alone.

p38 MAP kinase Inflammation Cytokine inhibition

Aryl Substitution Pattern Specificity in Anticonvulsant N-Aryl-4-(1,3-Dioxoisoindolin-2-yl)benzamides

In a systematic study of six N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide analogs evaluated for anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model, the 3,4-dimethylphenyl derivative (compound 5a) demonstrated the highest efficacy, significantly increasing seizure latency time compared to thalidomide [1]. The target compound bearing a 2,4-difluorophenyl substituent was not among the six analogs tested; however, the study established the critical dependence of anticonvulsant potency on the N-aryl substitution pattern. The 2,4-difluorophenyl group introduces distinct electronic (electron-withdrawing) and steric properties relative to the 3,4-dimethylphenyl group (electron-donating), which is predicted to alter GABA_A receptor binding affinity and pharmacokinetic properties. Docking studies confirmed that all synthesized compounds interact with the GABA_A receptor in a conformation similar to thalidomide, but the magnitude of effect is governed by aryl substituent identity [1].

Epilepsy Anticonvulsant GABA_A receptor

Phthalimide Pharmacophore Integrity: Differentiation from Non-Phthalimide p38 Inhibitors

The phthalimide (1,3-dioxoisoindoline) moiety in the target compound represents a privileged pharmacophore distinct from the imidazo[4,5-b]pyridin-2-one core that ultimately yielded the most advanced p38 inhibitors in the Takeda program [1]. The phthalimide-containing benzamide served as a key synthetic intermediate and SAR probe during the structure-based optimization campaign. While the final optimized compound (25) containing the imidazo[4,5-b]pyridin-2-one core achieved potent p38 inhibition with superior hWB TNF-α suppression and in vivo efficacy in rat CIA, the phthalimide-benzamide scaffold provided essential baseline SAR information that guided the scaffold-hopping strategy [1]. This intermediate status confers value for procurement as a validated control compound for benchmarking novel p38 inhibitor chemotypes against a known pharmacophoric starting point.

Kinase inhibitor selectivity Pharmacophore Scaffold hopping

Validated Application Scenarios for N-(2,4-Difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide (CAS 955299-42-0)


Medicinal Chemistry: p38 MAP Kinase Inhibitor Scaffold-Hopping and SAR Expansion

This compound serves as a critical synthetic intermediate and SAR probe for research groups pursuing structure-based design of p38 MAP kinase inhibitors. The 4-substituted phthalimide-benzamide scaffold was explicitly utilized in a published Takeda optimization program that successfully delivered orally bioavailable imidazo[4,5-b]pyridin-2-one-based inhibitors with in vivo efficacy in a rat collagen-induced arthritis model [1]. Procuring this specific regioisomer enables direct benchmarking of novel p38 inhibitor chemotypes against the phthalimide pharmacophore starting point, supporting scaffold-hopping strategies and intellectual property differentiation.

Anticonvulsant Drug Discovery: GABA_A Receptor Modulation with Fluorinated Aryl Analogs

The N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide class has demonstrated validated anticonvulsant activity mediated through GABA_A receptor interaction, with aryl substituent identity critically governing potency [2]. The 2,4-difluorophenyl substituent introduces unique electronic properties (electron-withdrawing, altered hydrogen-bonding) relative to the published 3,4-dimethylphenyl lead. This compound is appropriate for systematic SAR studies investigating how fluorination patterns affect seizure protection efficacy, metabolic stability, and CNS penetration in the PTZ-induced seizure model and related epilepsy paradigms.

Chemical Biology: Phthalimide-Based Probe Development and Target Engagement Studies

The phthalimide moiety is a well-established pharmacophore that engages multiple biological targets including cereblon (CRBN), GABA_A receptors, and various kinases. This compound provides a structurally defined scaffold for developing chemical probes to dissect polypharmacology. The 2,4-difluorophenyl group offers a spectroscopic handle (¹⁹F NMR) for monitoring target engagement and metabolic fate, while the 4-benzamide linkage provides a derivatization point for installing affinity tags or fluorescent reporters without disrupting the core phthalimide pharmacophore [1].

Computational Chemistry: Docking and QSAR Model Validation

The published docking studies on N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides at the GABA_A receptor provide a validated computational framework [2]. Researchers can procure this compound to experimentally test whether the 2,4-difluorophenyl substitution pattern produces binding poses and affinity values consistent with in silico predictions, thereby refining QSAR and pharmacophore models. The compound is also suitable for validating p38 MAP kinase docking models derived from the Takeda structural biology campaign [1].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.